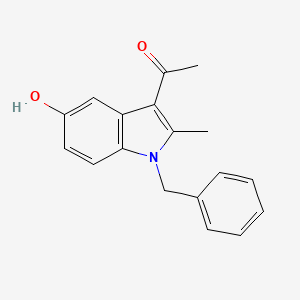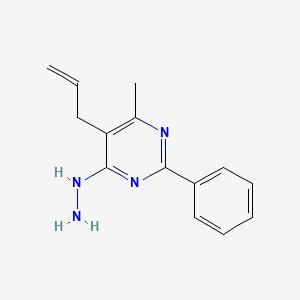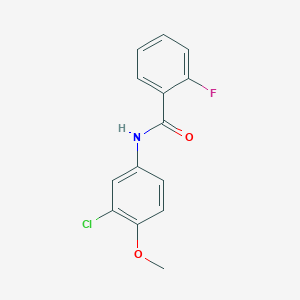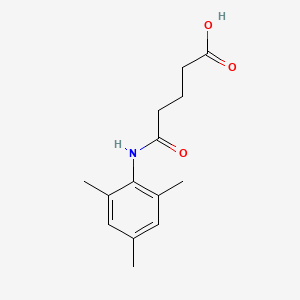![molecular formula C17H21NO B5635238 1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)
1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of naphthol, which is a class of organic compounds structurally related to naphthalene. It seems to have a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a naphthol group, which is a polycyclic aromatic hydrocarbon derived from naphthalene, and a 4-methylpiperidine group, which is a type of secondary amine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a wide range of reactions .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
The piperidine moiety in 1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol is a common structural feature in many bioactive molecules. This compound can serve as a precursor in the synthesis of various pharmacologically active agents. Its structure is versatile for modifications, allowing for the creation of a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines .
Catalyst in Organic Reactions
Due to the presence of the piperidine ring, this compound can act as an excellent catalyst in condensation reactions. It can facilitate the formation of carbon-carbon bonds in organic synthesis, which is crucial for constructing complex molecules .
Development of Diagnostic Agents
The naphthol moiety of the compound provides fluorescent properties, making it useful in the development of diagnostic agents. It can be used to create probes for medical imaging techniques, aiding in the visualization of biological processes .
Material Science Applications
In material science, this compound could be utilized in the synthesis of novel polymers or as a modifying agent to enhance the properties of existing materials. Its structural components may impart thermal stability or improve mechanical strength .
Agricultural Chemical Research
Piperidine derivatives are known to exhibit biological activity against a range of pests. Therefore, 1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol could be explored for its potential use in the development of new pesticides or herbicides .
Neurological Research
The piperidine ring is a common feature in molecules that interact with the central nervous system. This compound could be used in neurological research to study receptor binding or to develop drugs that target neurological pathways .
Mécanisme D'action
Target of Action
Similar compounds have been noted to interact with various proteins and receptors, acting as catalysts for many condensation reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol”. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-8-10-18(11-9-13)12-16-15-5-3-2-4-14(15)6-7-17(16)19/h2-7,13,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRISHBOHIWJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylpiperidin-1-yl)methyl]naphthalen-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B5635164.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5635176.png)
![3-[(3R*,4S*)-1-[3-(2-methylphenyl)propanoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5635177.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)
![N-[3-(cyclopentyloxy)propyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5635183.png)



![N-1,3-benzodioxol-5-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635228.png)

![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)
